REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5]([CH2:7][O:8][CH3:9])=[O:6].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>CCCCCCC>[CH3:13][N:14]([CH:16]=[C:4]([C:5](=[O:6])[CH2:7][O:8][CH3:9])[C:3]([O:2][CH3:1])=[O:10])[CH3:15]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)COC)=O
|
Name
|
|
Quantity
|
18.8 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at 90° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
before cooling to room temperature
|
Type
|
STIRRING
|
Details
|
stirring for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 70:30 to 100:0 ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=C(C(=O)OC)C(COC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.68 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |